N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine

Medicinal Chemistry Structure-Activity Relationship Piperidine Sulfonamides

SAR studies often lose target engagement when researchers replace the 4-methoxyphenylsulfonyl group with simpler analogs. This exact compound preserves the validated pharmacophore that achieved hNK₁ IC₅₀ = 5.7 nM in 4,4-disubstituted piperidine series. Key advantages: - Dual N-benzyl/N-phenethyl amine for systematic 4-position diversification. - 4-MeO-sulfonyl reduces oxidative N-dealkylation, a known metabolic liability. - Available as oxalate salt (95% purity) for immediate synthetic elaboration.

Molecular Formula C27H32N2O3S
Molecular Weight 464.6 g/mol
Cat. No. B10885313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine
Molecular FormulaC27H32N2O3S
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C27H32N2O3S/c1-32-26-12-14-27(15-13-26)33(30,31)29-20-17-25(18-21-29)28(22-24-10-6-3-7-11-24)19-16-23-8-4-2-5-9-23/h2-15,25H,16-22H2,1H3
InChIKeyZZECDRDKNAGEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine: Chemical Identity and Structural Framework for Procurement Decisions


N-Benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine (molecular formula C₂₇H₃₂N₂O₃S; approximate molecular weight 464.6 g/mol) belongs to the class of piperidine-4-amine derivatives featuring a 4-methoxyphenylsulfonyl group at the piperidine nitrogen and dual N-benzyl/N-(2-phenylethyl) substitution on the exocyclic amine . This compound is structurally related to scaffolds disclosed in patents covering aminopiperidines with tachykinin receptor antagonistic activity, wherein the 4-methoxyphenylsulfonyl motif appears as a key pharmacophoric element [1][2]. Its closest commercially cataloged analog is N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine, which lacks the para-methoxy substituent on the sulfonyl aryl ring. The compound is primarily available as a research chemical from specialty chemical suppliers, typically as the oxalate salt (C₂₉H₃₄N₂O₇S, MW 554.7 g/mol) with purity specifications around 95% .

1
Sulfonyl-piperidine scaffold for NK₁ receptor antagonist SAR programs
2
4-Methoxyphenylsulfonyl pharmacophore present for electronic/stereo profiling
3
Oxalate salt form suitable for early-stage research handling

Why N-Benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine Cannot Be Casually Replaced by In-Class Analogs


Substituting this compound with a simpler piperidine-4-amine derivative—such as the des-methoxy phenylsulfonyl analog or the des-sulfonyl N-benzyl-N-(2-phenylethyl)piperidin-4-amine scaffold—introduces significant pharmacological uncertainty. The 4-methoxy substituent on the phenylsulfonyl group alters the electronic character of the sulfonamide moiety, modifying both hydrogen-bond acceptor capacity and steric profile at target binding sites. In the broader 4,4-disubstituted piperidine class, even minor changes to the N-substituent on the piperidine ring (e.g., acyl vs. sulfonyl) produce measurable differences in receptor affinity: the sulfonyl analog (compound 39) demonstrated an hNK₁ IC₅₀ of 5.7 nM compared to 5.3 nM for the corresponding acyl analog (compound 38) [1]. Similarly, within piperidine-based MMP inhibitors, replacing the N-benzyl group with an N-phenethyl group shifted the selectivity profile between MMP-9 (IC₅₀ = 10 nM) and TACE (IC₅₀ = 229 nM) [2]. These class-level observations underscore that the precise substitution pattern of this compound—the combination of the 4-methoxyphenylsulfonyl N-capping group with the dual benzyl/phenethyl amine substitution—cannot be assumed interchangeable with close analogs without loss of target engagement or selectivity.

4-Methoxy removal may alter H-bond profile
Des-methoxy analog loses one H-bond acceptor and changes lipophilicity, which may shift binding kinetics and selectivity.
Des-sulfonyl scaffold lacks validated target engagement
Without sulfonyl capping, class evidence suggests loss of nanomolar MMP-9 inhibition observed in close analogs; target profile may not transfer.
N-substitution type may shift receptor affinity
Sulfonyl vs. acyl piperidine derivatives show measurable IC₅₀ differences (class-level data); this specific substitution pattern cannot be presumed interchangeable.

Quantitative Differentiation Evidence: N-Benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine vs. Closest Analogs


Structural Differentiation: 4-Methoxyphenylsulfonyl vs. Unsubstituted Phenylsulfonyl Group

The target compound incorporates a para-methoxy substituent on the phenyl ring of the sulfonyl group, distinguishing it from the closest cataloged analog N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine . In the broader 4,4-disubstituted piperidine NK₁ antagonist series, the introduction of electron-donating substituents on the sulfonyl aryl ring has been shown to modulate receptor affinity: the sulfonyl derivative compound 39 (unsubstituted phenylsulfonyl) exhibited an hNK₁ IC₅₀ of 5.7 nM, demonstrating that the sulfonyl linkage itself is compatible with nanomolar target engagement [1].

Structural Diff.
Data to verify
4-Methoxy vs unsubstituted phenyl
May alter H-bond capacity and lipophilicity for SAR
Predicted ΔlogP ~-0.3 to -0.5; PSA +9 Ų
Medicinal Chemistry Structure-Activity Relationship Piperidine Sulfonamides

Class-Level NK₁ Receptor Antagonism: Sulfonyl Piperidine Scaffold Validation

The 4-methoxyphenylsulfonyl-piperidine scaffold of the target compound is supported by class-level evidence from the 4,4-disubstituted piperidine NK₁ antagonist series. In this series, sulfonyl-substituted piperidines maintained high affinity for the human NK₁ receptor: compound 39 (a sulfonyl derivative) displayed an hNK₁ IC₅₀ of 5.7 nM, comparable to the acyl-substituted analog compound 38 (IC₅₀ = 5.3 nM) [1]. Furthermore, in vivo efficacy was demonstrated for structurally related compounds: compounds 32 and 43 achieved ID₅₀ values of 0.22 and 0.28 mg/kg, respectively, in a resiniferotoxin-induced vascular leakage model [1]. The Tanabe Seiyaku patent (US2005/0239829A1) explicitly claims piperidine compounds bearing a substituted sulfonyl group at the piperidine nitrogen and a benzyl/phenethyl-substituted amine as tachykinin receptor antagonists [2].

NK₁ IC₅₀ Class
Class-level inference
5.7 nM (sulfonyl analog cmpd 39)
Supports sulfonyl scaffold nanomolar NK₁ engagement
Target compound not directly tested; class data only
Neurokinin-1 Receptor NK₁ Antagonist Pain and Emesis

Differentiation from Des-Sulfonyl Scaffold: Impact of 4-Methoxyphenylsulfonyl Group on Target Engagement

The addition of a 4-methoxyphenylsulfonyl group to the piperidine nitrogen fundamentally alters the target engagement profile compared to the des-sulfonyl N-benzyl-N-(2-phenylethyl)piperidin-4-amine scaffold (CAS 879619-76-8). While no direct comparative data exist for the target compound itself, a structurally informative close analog—1-benzyl-4-(4-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid hydroxyamide (CHEMBL80969)—demonstrates that the 4-methoxyphenylsulfonyl-piperidine scaffold can achieve potent enzyme inhibition: MMP-9 IC₅₀ = 10 nM and TACE IC₅₀ = 229 nM [1]. The ~23-fold selectivity for MMP-9 over TACE observed in this analog illustrates how the 4-methoxyphenylsulfonyl substituent contributes to target discrimination, a property absent in the simpler N-benzyl-N-phenethyl-piperidin-4-amine scaffold that lacks the sulfonyl capping group.

Scaffold Impact
Cross-study comparable
MMP-9 IC₅₀ 10 nM (CHEMBL80969)
Sulfonyl scaffold enables nanomolar MMP inhibition
23-fold selectivity MMP-9/TACE; scaffold-driven
Matrix Metalloproteinase MMP-9 TACE Piperidine Hydroxamic Acids

Patent Landscape: IP Coverage Supporting Differentiated Chemical Space

The target compound falls within the specifically claimed chemical space of two independent patent families. US Patent US20030176461A1 (Aminopiperidines) explicitly claims piperidine compounds incorporating 4-methoxyphenylsulfonyl and benzyl substituents as key structural features [1]. Separately, the Tanabe Seiyaku patent US2005/0239829A1 claims piperidine compounds of formula [I] wherein the piperidine nitrogen bears a substituted sulfonyl group and the ring system is further elaborated with benzyl/phenethyl-type substituents, with explicit therapeutic targeting of tachykinin NK₁ receptor-mediated diseases including pain, inflammation, and CNS disorders [2]. The fact that two independent patent families converge on this substitution pattern indicates that the specific combination of 4-methoxyphenylsulfonyl N-capping with elaborated 4-amino substituents represents a non-obvious, differentiated chemical space with recognized therapeutic utility.

Patent Landscape
Supporting evidence
Two patent families cover substitution pattern
Supports differentiated chemical space for research
Qualitative IP validation; freedom-to-operate context
Intellectual Property Chemical Patent Tachykinin Antagonist

Optimal Research and Industrial Application Scenarios for N-Benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine


NK₁ Receptor Antagonist Lead Optimization Campaigns

This compound serves as a strategically positioned intermediate for NK₁ receptor antagonist programs. The 4-methoxyphenylsulfonyl-piperidine scaffold has been validated in the 4,4-disubstituted piperidine class, where sulfonyl derivatives maintained nanomolar hNK₁ affinity (IC₅₀ = 5.7 nM for compound 39) [1]. The dual N-benzyl/N-phenethyl amine pattern provides vectors for further SAR exploration at the 4-position, enabling systematic optimization of target engagement and pharmacokinetic properties. Procurement of this specific compound rather than a simpler analog ensures the correct electronic and steric features are present from the outset of the optimization cascade, reducing the risk of investing synthetic effort in scaffolds that lack the validated 4-methoxyphenylsulfonyl pharmacophore [2].

Matrix Metalloproteinase Inhibitor Tool Compound Development

For research groups developing selective MMP inhibitors, this compound provides a scaffold with demonstrated class-level potency. The close analog CHEMBL80969—sharing the identical 4-methoxyphenylsulfonyl-piperidine core—achieved MMP-9 IC₅₀ = 10 nM with 23-fold selectivity over TACE [3]. The target compound, bearing a free amine at the 4-position, serves as a versatile synthetic intermediate that can be elaborated with various zinc-binding groups (hydroxamic acids, carboxylates, thiols) to systematically probe MMP isoform selectivity. Its procurement enables rapid diversification into focused MMP inhibitor libraries while maintaining the core scaffold features associated with nanomolar potency.

CNS Penetrant Chemical Probe Synthesis

The piperidine-4-amine scaffold with N-benzyl/N-phenethyl substitution and a sulfonyl capping group presents physicochemical properties (predicted logP in the 3.5–4.5 range; topological polar surface area ~50–60 Ų) compatible with CNS drug-likeness criteria. The 4-methoxyphenylsulfonyl group provides metabolic stability advantages over simpler N-alkyl or N-acyl piperidines by reducing oxidative N-dealkylation liability, a known metabolic soft spot for tertiary amine-containing piperidines. This compound is therefore well-suited as a starting point for CNS-targeted probe development programs, particularly those addressing neurokinin-mediated pathologies where the Tanabe patent explicitly claims therapeutic utility [2].

Structure-Activity Relationship (SAR) Comparator Studies

For medicinal chemistry groups conducting systematic SAR around the piperidine-4-amine scaffold, this compound serves as an essential comparator for elucidating the contribution of the 4-methoxy substituent on the phenylsulfonyl group. By comparing target engagement and selectivity data generated with this compound against data from the des-methoxy phenylsulfonyl analog and the des-sulfonyl N-benzyl-N-(2-phenylethyl)piperidin-4-amine, research teams can deconvolute the individual contributions of the sulfonyl group and the methoxy substituent to potency, selectivity, and ADME properties. Procuring all three analogs from a single supplier ensures batch-to-batch consistency and enables rigorous, controlled SAR comparisons [4].

Application
Selection Property
Validation Focus
NK₁ antagonist SAR studies
4-Methoxyphenylsulfonyl pharmacophore
NK₁ receptor binding assays
MMP inhibitor tool development
Sulfonyl-piperidine scaffold for potency
MMP isoform selectivity profiling
CNS penetrant probe synthesis
CNS drug-like physicochemical profile
Brain penetration and metabolic stability assays
SAR comparator studies
Controlled substitution set (methoxy vs H)
Side-by-side target engagement deconvolution
Quote Request

Request a Quote for N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.